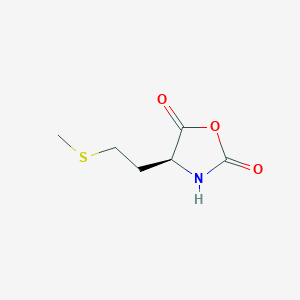

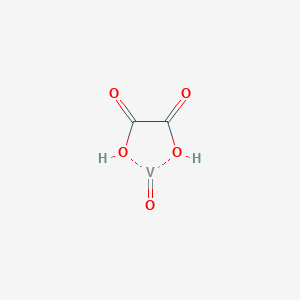

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione is a derivative within the oxazolidine-2,4-dione family, a motif frequently found in biologically significant compounds. Research into oxazolidine-2,4-diones reveals their importance in various chemical and potentially therapeutic contexts due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of oxazolidine-2,4-diones, including this compound, can be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide. This method offers a novel and convenient one-pot synthesis approach under mild, transition-metal-free conditions (Wen-Zhen Zhang et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Versatile Synthesis : A study by Merino et al. (2010) describes a versatile synthesis method for quaternary 1,3-oxazolidine-2,4-diones, which is relevant to (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione. This synthesis process involves a two-step reaction from α-ketols and isocyanates, leading to the production of various 1,3-oxazolidine-2,4-diones.

Innovative Synthesis Using Carbon Dioxide : Zhang et al. (2015) developed a novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide. This process provides an efficient and environmentally friendly approach to creating these compounds, including this compound (Zhang et al., 2015).

Application in Agriculture

- Fungicide Development : The development of famoxadone, an agricultural fungicide, showcases the practical application of oxazolidine-2,4-diones in agriculture. Famoxadone is a member of the oxazolidinone class of fungicides and exhibits excellent control of various plant pathogens (Sternberg et al., 2001).

Advanced Chemical Applications

Electrochemical Studies : A study by Casadei et al. (1995) focused on the electrochemical synthesis of oxazolidine-2,4-diones. This method presents a novel approach for the ring formation of these compounds, demonstrating the versatility of oxazolidine-2,4-diones in advanced chemical synthesis (Casadei et al., 1995).

Hypervalent Iodine Mediated Oxidative Cyclization : Research by Duddupudi et al. (2020) explored the oxidative cyclization of N-Boc-acrylamides to produce oxazolidine-2,4-diones. This study highlights the potential for innovative methods in the synthesis of such compounds (Duddupudi et al., 2020).

Crystallographic Analysis : Inada and Kanazawa (2017) conducted a crystallographic analysis of a compound related to this compound, providing insight into the structural aspects of these molecules (Inada & Kanazawa, 2017).

Propriétés

IUPAC Name |

(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHFRAZOZMTUMG-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)OC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)OC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)

![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)